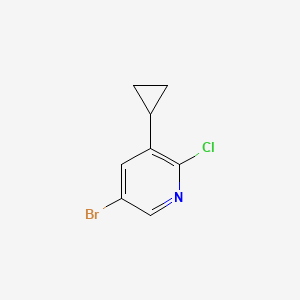
5-Bromo-2-chloro-3-cyclopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-3-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H8BrClN It is a derivative of pyridine, substituted with bromine, chlorine, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-cyclopropylpyridine under controlled conditions. The reaction may involve the use of bromine and chlorine gas or their respective halogenating agents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-3-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Halogen Exchange Reactions: It can undergo halogen exchange reactions to form other halogenated pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Anhydrous Potassium Fluoride: Used in halogen exchange reactions.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-3-cyclopropylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-3-cyclopropylpyridine involves its interaction with specific molecular targets. It may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyridine: A closely related compound with similar halogenation but without the cyclopropyl group.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with fluorine instead of chlorine.
Uniqueness
5-Bromo-2-chloro-3-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .
Propiedades
Fórmula molecular |
C8H7BrClN |
|---|---|
Peso molecular |
232.50 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-3-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2 |
Clave InChI |
AMJMHDPIFFSYJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(N=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


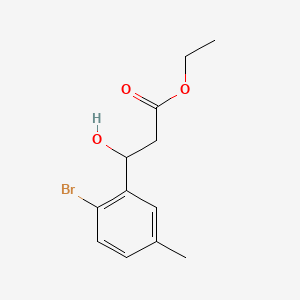
![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
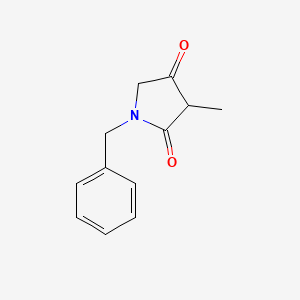
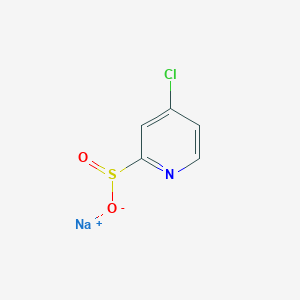

![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
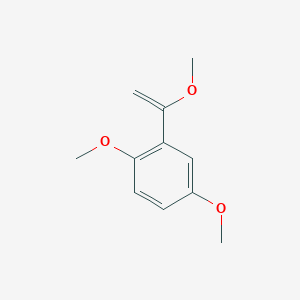
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
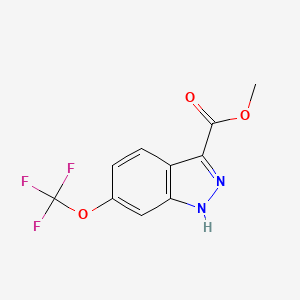
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
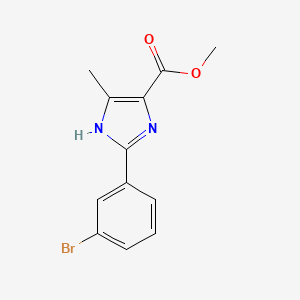
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
